(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol
Overview
Description
(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It features a dioxane ring substituted with a nitro group and a phenyl group, making it an interesting compound for various chemical reactions and applications.
Scientific Research Applications
(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the reaction of a ketone or aldehyde with 2-hydroxymethyl-2-nitropropane-1,3-diol in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in anhydrous tetrahydrofuran (THF) at room temperature . The reaction mixture is stirred for 1-3 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is quenched with saturated aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate. The organic layer is dried over sodium sulfate (Na2SO4) and evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane .
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Mechanism of Action
The mechanism of action of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dioxane ring and phenyl group also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol: This compound is unique due to its specific substitution pattern on the dioxane ring.
2-Phenyl-1,3-dioxan-5-one: Lacks the nitro group, leading to different reactivity and applications.
5-Nitro-1,3-dioxan-5-ylmethanol: Similar structure but without the phenyl group, affecting its chemical properties and uses
Uniqueness
The presence of both a nitro group and a phenyl group on the dioxane ring makes this compound unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-6-11(12(14)15)7-16-10(17-8-11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYGDSOGHWKWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290409 | |
Record name | 1,3-dioxane-5-methanol, 5-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51430-71-8 | |
Record name | NSC68481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dioxane-5-methanol, 5-nitro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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